3'-Deoxy-3'-fluorothymidine-d3
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Overview
Description
3’-Deoxy-3’-fluorothymidine-d3 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of thymidine, where the 3’ hydroxyl group is replaced by a fluorine atom and deuterium atoms are incorporated. This compound is known for its antiviral properties and is used in various biochemical and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves the fluorination of thymidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of 3’-Deoxy-3’-fluorothymidine-d3 .
Scientific Research Applications
3’-Deoxy-3’-fluorothymidine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Acts as an antiviral agent, particularly in the treatment of HIV and other viral infections.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Deoxy-3’-fluorothymidine-d3 involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets thymidine kinase, an enzyme crucial for DNA synthesis, and disrupts the replication process .
Comparison with Similar Compounds
Similar Compounds
- 3’-Fluoro-2’,3’-dideoxythymidine
- 3’-Fluorodeoxythymidine
- 2’-Fluoro-2’-deoxyadenosine
Uniqueness
3’-Deoxy-3’-fluorothymidine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical studies. Its fluorine substitution also provides enhanced stability and specificity in antiviral applications compared to other similar compounds .
Biological Activity
3'-Deoxy-3'-fluorothymidine-d3 (FLT) is a thymidine analog that has garnered significant interest in the field of molecular imaging and cancer therapy. It is primarily utilized in positron emission tomography (PET) for assessing tumor proliferation, given its selective uptake by proliferating cells through the action of thymidine kinase 1 (TK1). This article explores the biological activity of FLT, focusing on its metabolism, imaging applications, and clinical case studies.
FLT undergoes phosphorylation to form 3'-deoxy-3'-fluorothymidine monophosphate (FLT-MP), which is an active metabolite. The formation of FLT-MP is crucial for its biological activity as it mimics thymidine, allowing for incorporation into DNA during replication. Studies have shown that FLT-MP formation correlates with cell proliferation rates, making it a valuable biomarker in cancer diagnostics.
Table 1: Key Metabolic Pathways of FLT
Metabolite | Description | Role in Biological Activity |
---|---|---|
FLT | Parent compound | Thymidine analog used in PET imaging |
FLT-MP | Monophosphate form | Active metabolite; involved in DNA synthesis |
FLT-DP | Diphosphate form | Further phosphorylated form; less studied |
Imaging Applications
FLT has been extensively studied for its application in PET imaging, particularly in oncology. Its uptake is significantly higher in malignant tissues compared to normal tissues, making it a potent tool for tumor detection and monitoring treatment responses.
Case Studies
Several clinical trials have evaluated the effectiveness of FLT-PET imaging in various cancer types. Below are summarized findings from notable studies:
-
Lung Cancer Study :
- Patient Profile : 49-year-old male with small cell lung cancer.
- Treatment : Received cisplatin and etoposide, followed by c-MET inhibitor therapy.
- Results :
- Pre-therapy SUVmax: 1.3
- Post-therapy SUVmax: 0.8 (38% reduction)
- Conventional CT showed no change in tumor size.
- : FLT-PET provided a significant indication of metabolic response not evident on CT scans .
-
Sarcoma Study :
- Patient Profile : Various patients undergoing targeted therapy.
- Methodology : Patients were imaged at baseline and during treatment.
- Results :
Table 2: Summary of Clinical Findings
Study Type | Patient Count | Tumor Type | Pre-Treatment SUVmax | Post-Treatment SUVmax | Reduction (%) |
---|---|---|---|---|---|
Lung Cancer | 1 | Small Cell | 1.3 | 0.8 | 38 |
Sarcoma | Multiple | Various | Varies | Varies | Up to 43 |
Properties
Molecular Formula |
C10H13FN2O4 |
---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3 |
InChI Key |
UXCAQJAQSWSNPQ-BXKFBODDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origin of Product |
United States |
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